3-(3-Methoxyphenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
YJTDGRXXGYJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Azetidine and Its Advanced Derivatives
Established Cyclization Strategies for Azetidine (B1206935) Ring Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the azetidine ring, involving the formation of a carbon-nitrogen bond within a single molecule.
An efficient method for synthesizing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgorganic-chemistry.orgnih.gov This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. acs.orgnih.gov The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond to form the azetidine ring with high diastereoselectivity. organic-chemistry.org This method is notable for its use of low catalyst loading, inexpensive reagents, and mild operating conditions. acs.orgorganic-chemistry.orgnih.gov
The reaction's selectivity is predictable, and it highlights the utility of activating typically inert C–H bonds in organic synthesis. acs.orgorganic-chemistry.org Studies have shown that primary γ-C–H bonds are the most reactive in this transformation. organic-chemistry.org This methodology has been successfully applied to a range of aliphatic amine substrates to create various nitrogen-containing heterocycles, including complex polycyclic azetidines. acs.org For instance, the intramolecular amination of substrates derived from cycloalkyl amines can produce azabicyclic scaffolds. acs.org
| Catalyst | Directing Group | Key Feature | Substrate Scope | Ref. |
| Palladium(II) | Picolinamide (PA) | C(sp³)–H activation | Aliphatic amines, Cycloalkyl amines | acs.orgorganic-chemistry.orgacs.org |
Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgbohrium.comfrontiersin.org This method offers high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.orgfigshare.comdntb.gov.ua
The challenge in the aminolysis of epoxides often lies in the high basicity of the amine nucleophile, which can quench the acid catalyst required to activate the epoxide. frontiersin.orgfrontiersin.org However, Ln(OTf)₃ catalysts have been shown to effectively promote the nucleophilic ring-opening of epoxides. frontiersin.orgfrontiersin.org In this specific application, the La(OTf)₃ catalyst directs the intramolecular attack of the amine onto the C3 position of the cis-3,4-epoxy amine, leading to the formation of the azetidine ring. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.orgfrontiersin.org
| Catalyst | Substrate | Key Feature | Advantage | Ref. |
| La(OTf)₃ | cis-3,4-Epoxy amines | Regioselective C3-aminolysis | High yields, Broad functional group tolerance | frontiersin.orgbohrium.comfrontiersin.org |
Electrosynthesis provides a green and efficient alternative for the construction of cyclic compounds. The electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds represents a method for synthesizing azetidine precursors. This electrochemical approach can also be applied to the reductive coupling of aldehydes and imines to produce valuable β-amino alcohols. rsc.org Mechanistic studies suggest that the reaction proceeds through the nucleophilic attack of electrochemically generated dianions from imines onto aldehydes. rsc.org This method is characterized by its broad substrate scope and high tolerance for various functional groups, making it suitable for late-stage functionalization of complex molecules. rsc.org
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions, where two different molecules react to form a cyclic product, are another cornerstone of azetidine synthesis.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient route to functionalized azetidines. nih.govresearchgate.net However, its application has been historically limited due to challenges in activating simple acyclic imines. nih.govresearchgate.net
Recent advancements have overcome some of these limitations through the use of visible-light photocatalysis. thieme-connect.comresearchgate.net One successful strategy involves the reaction of 2-isoxazoline-3-carboxylates with a broad range of non-activated alkenes. thieme-connect.com This reaction is thought to proceed via triplet energy transfer from an iridium-based visible-light photocatalyst to the isoxazoline (B3343090), generating a reactive triplet intermediate. thieme-connect.comresearchgate.net This method is valued for its operational simplicity, mild reaction conditions, and wide substrate scope. researchgate.net Furthermore, the use of isoxazoline carboxylates is advantageous as it can lead to unprotected azetidines, which are often challenging to synthesize directly. researchgate.net The versatility of the resulting oxazolidine (B1195125) products allows for further functional group transformations. thieme-connect.com
| Reaction | Reactants | Catalyst/Conditions | Key Feature | Ref. |
| Aza-Paternò-Büchi | 2-Isoxazoline-3-carboxylates and Alkenes | Visible-light photocatalyst (e.g., Iridium complex) | Intermolecular [2+2] photocycloaddition | thieme-connect.comresearchgate.net |
Reduction of β-Lactams (Azetidin-2-ones)
The reduction of the amide functionality within a β-lactam (azetidin-2-one) ring is a well-established and reliable method for the synthesis of the corresponding azetidine. This transformation effectively removes the carbonyl group, converting the lactam to a cyclic amine. A variety of reducing agents can be employed for this purpose, with hydroalanes such as lithium aluminum hydride (LiAlH₄) and alane (AlH₃) being particularly effective.
The choice of reducing agent can be critical to the success of the reaction, as over-reduction or side reactions can occur. For instance, while LiAlH₄ is a powerful reducing agent, its use can sometimes lead to moderate yields, necessitating careful optimization of reaction conditions. The mechanism of reduction typically involves the formation of a complex between the carbonyl oxygen and the aluminum hydride species, followed by hydride transfer to the carbonyl carbon. Subsequent workup then yields the desired azetidine.
This method is advantageous due to the wide availability of substituted β-lactams, which can be prepared through various well-known cycloaddition reactions. The reduction itself is often a high-yielding step, providing a straightforward entry to a diverse range of substituted azetidines.
Table 1: Examples of β-Lactam Reduction to Azetidines
| β-Lactam Precursor | Reducing Agent | Product | Yield (%) | Reference |
| N-Aryl-2-azetidinone | NaBH₄ | N-Arylazetidine | - | |
| Azetidin-2-one (B1220530) | LiAlH₄ | Azetidine | Moderate | |
| Substituted Azetidin-2-ones | Hydroalanes | Substituted Azetidines | - |
Note: Specific yield data is often dependent on the substrates and reaction conditions and may not be explicitly stated in all references.
Cyclization of 1,3-Diols with Amines
A robust method for the preparation of 1,3-disubstituted azetidines involves the cyclization of 2-substituted-1,3-propanediols with primary amines. This approach relies on the in-situ activation of the diol's hydroxyl groups, typically by converting them into better leaving groups such as triflates. The reaction is generally performed as a one-pot procedure, which enhances its efficiency and practicality.
The process begins with the reaction of the 2-substituted-1,3-propanediol with triflic anhydride (B1165640) in the presence of a base, such as diisopropylethylamine (DIPEA), to form the corresponding bis-triflate. This highly reactive intermediate is not isolated but is directly treated with a primary amine. The amine then acts as a nucleophile, displacing the two triflate groups in a sequential manner to form the four-membered azetidine ring.
A key advantage of this methodology is its broad substrate scope, allowing for the use of a variety of functionalized and chiral diols and amines. Furthermore, the formation of elimination byproducts, which can be a significant issue in other double alkylation methods, is generally not a major pathway in this reaction. This makes it a versatile and reliable method for accessing a wide range of 1,3-disubstituted azetidines.
Table 2: Synthesis of 1,3-Disubstituted Azetidines from 1,3-Diols and Amines
| 2-Substituted-1,3-propanediol | Amine | Product | Yield (%) | Reference |
| 2-(1-Phenylethyl)-1,3-propanediol | Benzylamine | 1-Benzyl-3-(1-phenylethyl)azetidine | - | |
| Various 2-substituted-1,3-propanediols | Various primary amines | Various 1,3-disubstituted azetidines | - |
Note: Specific yields are detailed in the cited literature and vary depending on the specific substrates used.
Novel and Emerging Synthetic Routes to Functionalized Azetidines
Strain-Release Homologation of Azabicyclo[1.1.0]butanes via σ N–C Bond Cleavage
A highly innovative and modular approach to azetidine synthesis has been developed by Aggarwal and coworkers, which leverages the high ring strain of azabicyclo[1.1.0]butane. This method involves the generation of the previously unreported azabicyclo[1.1.0]butyl lithium, a potent nucleophile.
The synthesis commences with the deprotonation of azabicyclo[1.1.0]butane at the bridgehead position to form azabicyclo[1.1.0]butyl lithium. This nucleophilic species is then trapped with a boronic ester, forming a strained boronate complex. Upon N-protonation with a mild acid like acetic acid, a stereospecific 1,2-metalate rearrangement occurs. This rearrangement is driven by the release of ring strain and results in the cleavage of the central C–N bond, affording an azetidinyl boronic ester.
This methodology is exceptionally versatile, accommodating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. The resulting N-H azetidine and the boronic ester functionalities can be further derivatized, allowing for the rapid construction of a diverse library of complex azetidines. The utility of this method has been demonstrated in the synthesis of the pharmaceutical compound cobimetinib.
Titanium(IV)-Mediated Kulinkovich-Type Coupling with Oxime Ethers and Grignard Reagents
A novel strategy for the synthesis of spirocyclic NH-azetidines has been reported by Kürti and coworkers, employing a titanium(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins. The proposed mechanism for this transformation is a Kulinkovich-type pathway.
In this reaction, a titanacyclopropane intermediate is generated in situ from the Grignard reagent and a titanium(IV) alkoxide. This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent and inserts into the 1,2-dielectrophilic oxime ether. This insertion leads to the formation of the four-membered azetidine ring in a single step.
This method provides a direct entry to previously unreported and structurally diverse spirocyclic NH-azetidines in moderate yields. The reaction can also be adapted to use terminal olefins as coupling partners through a ligand exchange process on the titanacyclopropane intermediate. This approach is significant as it allows for the construction of complex spirocyclic systems that would be challenging to access through other synthetic routes.
Cycloisomerization Strategies via Metal Hydride Hydrogen Atom Transfer/Radical Polar Crossover
An emerging and powerful strategy for the construction of four-membered heterocycles, including azetidines, is through cycloisomerization reactions. One such approach involves a metal hydride hydrogen atom transfer (MHAT) followed by a radical polar crossover. This method is particularly useful for synthesizing polysubstituted azetidines.
The reaction is initiated by the transfer of a hydrogen atom from a metal hydride catalyst to an alkene substrate, which generates a carbon-centered radical in a Markovnikov-selective manner. This radical can then undergo a polar crossover to form a cationic intermediate, which is subsequently trapped intramolecularly by a nitrogen nucleophile to form the azetidine ring. This process is notable for its ability to overcome the enthalpic and entropic barriers associated with the formation of strained four-membered rings.
This methodology is characterized by its mild reaction conditions and high functional group tolerance. It has been successfully applied to the synthesis of various azetidines, including those with spirocyclic structures, which are important motifs in drug discovery. The use of homoallyl sulfonylamides as starting materials has been shown to be effective for azetidine synthesis via this pathway.
Aza-Michael Addition of NH-Heterocycles to Activated Azetidine Precursors
The aza-Michael addition represents a versatile and efficient method for the synthesis of functionalized 3-substituted azetidines. This reaction involves the conjugate addition of a nitrogen-based nucleophile to an activated azetidine precursor, such as an α,β-unsaturated ester.
A key precursor for this reaction is methyl (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. This activated azetidine derivative then serves as a Michael acceptor for a variety of NH-heterocycles. The addition of the heterocycle to the double bond, typically catalyzed by a base like DBU, leads to the formation of a C-N bond and the desired 3-substituted 3-(acetoxymethyl)azetidine derivative.
This synthetic strategy has been successfully employed with a wide range of heterocyclic amines, including azetidine, pyrrolidine (B122466), piperidine, imidazole, benzimidazole, and indole, affording the corresponding adducts in moderate to good yields. The resulting functionalized azetidines are valuable building blocks for further chemical modifications.
Table 3: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate
| NH-Heterocycle | Product | Yield (%) | Reference |
| Azetidine | 1,3'-Biazetidine derivative | 64 | |
| Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine derivative | 61 | |
| 3,3-Difluoropyrrolidine | 3-(3,3-Difluoropyrrolidin-1-yl)azetidine derivative | 64 | |
| Piperidine | 3-(Piperidin-1-yl)azetidine derivative | 75 | |
| 4-Hydroxypiperidine | 3-(4-Hydroxypiperidin-1-yl)azetidine derivative | 75 | |
| Imidazole | 3-(Imidazol-1-yl)azetidine derivative | 53 | |
| Benzimidazole | 3-(Benzimidazol-1-yl)azetidine derivative | 56 | |
| Indole | 3-(Indol-1-yl)azetidine derivative | 55 |
Ring Contraction Reactions (e.g., from Isoxazole Derivatives)
Ring contraction strategies provide a powerful, albeit less conventional, route to strained heterocyclic systems like azetidines. One innovative approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org This method, developed by Schindler's laboratory, leverages visible-light photocatalysis to generate functionalized azetidines. rsc.orgresearchgate.net
The reaction proceeds via a triplet energy transfer from a photocatalyst to the 2-isoxazoline carboxylate. researchgate.net This excited-state intermediate then reacts with a broad range of alkenes to form the azetidine ring. rsc.orgresearchgate.net A key advantage of this methodology is the facile N-O bond scission of the resulting isoxazoline-fused product, which allows for deprotection of the azetidine nitrogen under mild conditions. rsc.org This strategy is notable for its wide substrate scope and its ability to construct densely functionalized azetidines that are otherwise difficult to access. rsc.org
| Reactants | Conditions | Product Type | Reference |
| 2-Isoxazoline-3-carboxylate, Alkene | Visible-light photocatalyst, Triplet energy transfer | Functionalized Azetidine | rsc.orgresearchgate.net |
Site-Specific Introduction of the Methoxyphenyl Moiety
The precise placement of the methoxyphenyl group on the azetidine core is critical for modulating the pharmacological properties of the final compound. This requires synthetic methods that offer high levels of regiochemical and stereochemical control.
Achieving specific substitution patterns on the phenyl ring (ortho, meta, or para) attached to the azetidine at the 3-position relies heavily on the choice of starting materials and reaction type. The methoxy (B1213986) group is an electron-donating group and typically directs electrophilic aromatic substitution to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com Therefore, direct substitution on a pre-existing 3-phenylazetidine (B587272) is unlikely to yield the meta isomer selectively.
A more effective and widely used strategy involves modern cross-coupling reactions, which assemble the desired molecule from two pre-functionalized fragments. For instance, the Suzuki-Miyaura coupling can be employed to react a 3-haloazetidine or a related electrophile with a suitably substituted phenylboronic acid. To synthesize 3-(3-methoxyphenyl)azetidine, one would use 3-methoxyphenylboronic acid. Similarly, 4-methoxyphenylboronic acid would yield the corresponding para-substituted product, 3-(4-methoxyphenyl)azetidine.
Another powerful method is the Hiyama cross-coupling, which utilizes arylsilanes. This reaction has been successfully applied to the synthesis of various 3-arylazetidines from 3-iodoazetidine (B8093280) under mild conditions, demonstrating its utility for introducing specifically substituted aryl moieties. organic-chemistry.org
Table 2: Cross-Coupling Strategies for Regiocontrolled Arylation
| Coupling Reaction | Azetidine Precursor | Aryl Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | 3-Haloazetidine | 3-Methoxyphenylboronic acid | This compound |
| Suzuki-Miyaura | 3-Haloazetidine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)azetidine |
Controlling the stereochemistry at the C3 position of the azetidine ring is a significant synthetic challenge. One elegant approach to producing chiral azetidines involves the synthesis and cyclization of chiral precursors. A notable example is the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov
In this methodology, the stereocenter is established early in the synthesis using chiral tert-butanesulfinimine chemistry. The resulting enantiomerically pure N-propargylsulfonamide is then subjected to a gold-catalyzed oxidative cyclization. This key step generates a reactive α-oxo gold carbene intermediate, which undergoes an intramolecular N-H insertion to form the chiral azetidin-3-one (B1332698) ring with high stereoselectivity (>98% e.e.). nih.gov The resulting chiral ketone can then be further functionalized to install the desired aryl group, for example, via Grignard addition followed by reduction, thereby transferring the initial stereochemical information to the final product.
Derivatization from Precursor Scaffolds
Building the this compound framework can also be achieved by modifying existing heterocyclic scaffolds. This approach often involves the construction of a simpler azetidine precursor, which is then elaborated to introduce the required methoxyphenyl group.
Azetidin-3-one is a versatile and valuable precursor for the synthesis of 3-substituted azetidines. nih.gov The carbonyl group at the 3-position serves as a functional handle for the introduction of various substituents via nucleophilic addition.
To synthesize this compound, an N-protected azetidin-3-one (e.g., 1-Boc-azetidin-3-one) can be treated with a 3-methoxyphenyl (B12655295) organometallic reagent. nih.gov The most common choice is a Grignard reagent, such as 3-methoxyphenylmagnesium bromide. The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon to form a tertiary alcohol intermediate, 3-hydroxy-3-(3-methoxyphenyl)azetidine. Subsequent chemical manipulation, such as dehydroxylation via reduction or dehydration followed by hydrogenation, can then be used to afford the target compound. This approach provides a direct and modular route to 3-aryl- and 3-heteroaryl azetidines.
Scheme 1: Synthesis from Azetidin-3-one
Nucleophilic Addition: N-Boc-azetidin-3-one + 3-Methoxyphenylmagnesium bromide → N-Boc-3-hydroxy-3-(3-methoxyphenyl)azetidine
Deoxygenation: The intermediate alcohol is converted to the final product.
The transformation of Schiff bases (imines) is a cornerstone of azetidine synthesis, particularly for the formation of azetidin-2-ones (β-lactams) via the Staudinger cycloaddition. mdpi.comresearchgate.net This reaction involves the [2+2] cycloaddition of an imine with a ketene. jmchemsci.com The resulting β-lactam can then be reduced to the corresponding saturated azetidine ring.
The synthesis would begin with the formation of a Schiff base from 3-methoxybenzaldehyde (B106831) and a suitable amine. This imine is then reacted with a ketene, which is typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base. jmchemsci.com This cycloaddition forms a 1,3-disubstituted azetidin-2-one. The final step is the reduction of the amide carbonyl group within the β-lactam ring using a reducing agent such as LiAlH₄ or BH₃, which yields the desired this compound derivative. The stereoselectivity of the Staudinger reaction can often be controlled, providing a route to specific diastereomers of the final product. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(4-Methoxyphenyl)azetidine |
| Azetidin-3-one |
| 2-Isoxazoline-3-carboxylate |
| N-sulfonylazetidine |
| α-bromo-N-sulfonylpyrrolidinone |
| 3-Haloazetidine |
| 3-Iodoazetidine |
| 3-Methoxyphenylboronic acid |
| 4-Methoxyphenylboronic acid |
| N-propargylsulfonamide |
| tert-butanesulfinimine |
| 1-Boc-azetidin-3-one |
| 3-Methoxyphenylmagnesium bromide |
| N-Boc-3-hydroxy-3-(3-methoxyphenyl)azetidine |
| Schiff Base (Imine) |
| Azetidin-2-one (β-lactam) |
| 3-Methoxybenzaldehyde |
Reaction Mechanisms and Chemoselective Transformations of the 3 3 Methoxyphenyl Azetidine Scaffold
Fundamental Reactivity Driven by Ring Strain and σ-Bond Cleavage
The chemistry of azetidines is largely dictated by the inherent ring strain of the four-membered heterocycle. This strain, a combination of angle strain from distorted bond angles and torsional strain from eclipsing interactions, makes the azetidine (B1206935) ring susceptible to reactions that relieve this energetic penalty. srce.hryoutube.com The fundamental reactivity of 3-(3-methoxyphenyl)azetidine is therefore centered around processes that involve the cleavage of the strained C-C or C-N σ-bonds.
The nitrogen atom's lone pair in the azetidine ring is generally less basic compared to that in larger, less strained rings like pyrrolidine (B122466) or piperidine. srce.hr This is attributed to the increased s-character of the nitrogen's non-bonding orbital, a consequence of the constrained ring geometry. However, protonation or quaternization of the nitrogen atom significantly increases the ring strain, making the azetidinium ion an excellent electrophile and highly prone to ring-opening reactions.
The presence of the 3-methoxyphenyl (B12655295) substituent can influence the regioselectivity of bond cleavage. The electron-donating nature of the methoxy (B1213986) group can stabilize cationic intermediates that may form at the C3 position during certain transformations. Conversely, the aryl group can also participate in stabilizing adjacent radical or anionic species, depending on the reaction conditions. The stability of the azetidine ring can be enhanced through the use of protecting groups on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group, which can shield the nitrogen and prevent unwanted side reactions under certain acidic or basic conditions.
Ring-Opening Reactions and Ring Expansion Pathways
Ring-opening reactions are a hallmark of azetidine chemistry, providing a powerful tool for the synthesis of functionalized acyclic amines. magtech.com.cn These reactions typically proceed via nucleophilic attack on a carbon atom of the azetidinium ion, which can be generated in situ by treatment with a Brønsted or Lewis acid. magtech.com.cnacs.org The regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the azetidine ring and the nucleophile employed. magtech.com.cn For a this compound, nucleophilic attack can occur at either C2 or C4. The presence of the bulky 3-methoxyphenyl group at C3 can sterically hinder attack at the adjacent carbons, potentially directing the nucleophile to the less substituted C4 position.
Lewis acid-catalyzed SN2-type ring-opening of activated azetidines with electron-rich arenes provides a direct route to 3,3-diarylpropylamines. acs.org For instance, an N-sulfonyl protected this compound could react with an electron-rich aromatic compound in the presence of a Lewis acid like Yb(OTf)3, leading to the formation of a new C-C bond and cleavage of the C2-N or C4-N bond.
Ring expansion pathways offer another synthetic avenue from the azetidine scaffold. These reactions can be initiated by the formation of an ylide intermediate, followed by a rearrangement cascade. nih.gov For example, the reaction of an azetidine with a rhodium-bound carbene can lead to a [3+1] ring expansion, yielding a highly substituted methylene (B1212753) pyrrolidine. nih.gov Another strategy involves a one-carbon ring expansion of aziridines to azetidines, which can conceptually be extended to the expansion of azetidines to pyrrolidines through a nih.govnih.gov-Stevens rearrangement. nih.gov Furthermore, the isomerization of iodo-azetidines to pyrrolidines can be achieved under thermal conditions with complete stereocontrol. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Ring-Opening | Lewis Acid (e.g., Yb(OTf)3), Arene | 3,3-Diarylpropylamine | acs.org |
| Ring Expansion | Rhodium Carbene | Methylene Pyrrolidine | nih.gov |
| Ring Expansion | Diazo compound, Copper catalyst | Pyrrolidine | nih.gov |
| Isomerization/Ring Expansion | Heat | Pyrrolidine | nih.govepfl.ch |
Nucleophilic Substitution Reactions and Chemoselective Displacements
Beyond ring-opening, the this compound scaffold can undergo nucleophilic substitution reactions where the azetidine ring remains intact. These reactions typically require the presence of a good leaving group at one of the ring carbons. For example, a 3-halo- or 3-tosyloxy-azetidine derivative can serve as an electrophile for the introduction of various nucleophiles.
A common strategy involves the synthesis of an N-protected 3-hydroxyazetidine, which can then be converted to a more reactive species. For example, treatment with methanesulfonyl chloride can generate a mesylate, which is a good leaving group for subsequent SN2 reactions. google.com A wide range of nucleophiles, including amines, thiols, and alkoxides, can then be used to displace the mesylate and introduce new functional groups at the C3 position. google.com
The direct displacement of a leaving group on the azetidine ring with an amine nucleophile is a valuable method for the synthesis of 3-aminoazetidine derivatives, which are important pharmacophores. chemrxiv.org This transformation can be achieved by heating an azetidine electrophile with a primary or secondary amine. chemrxiv.org The chemoselectivity of these reactions is crucial, as the nucleophile could potentially induce ring-opening under harsh conditions. Careful control of reaction parameters such as temperature and solvent is therefore essential to favor the desired substitution pathway.
| Substrate | Nucleophile | Product | Reference |
| 1-tert-Butyl-3-chloroazetidine | Amines, Thiols, Alkoxides | 3-Substituted Azetidines | google.com |
| 1-Benzhydrylazetidin-3-yl tosylate | Secondary Amines | 3-Aminoazetidines | chemrxiv.org |
Transition Metal-Catalyzed C-H Functionalization Strategies
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is a suitable substrate for such transformations. researchgate.net
The direct arylation and alkylation of unactivated C(sp3)–H bonds on the azetidine ring can be achieved using transition metal catalysts, most notably palladium and rhodium. nih.govnih.govrsc.org These reactions often employ a directing group attached to the azetidine nitrogen to position the metal catalyst in proximity to the targeted C-H bond, thereby achieving high regioselectivity.
Palladium-catalyzed C(sp3)-H arylation is a well-established method for forming C-C bonds. nih.govnih.govresearchgate.net In the context of a this compound, a suitable directing group, such as a picolinamide (B142947), can direct the palladium catalyst to activate a C-H bond at the C2 or C4 position, followed by coupling with an aryl halide. The electronic nature of the aryl halide can influence the outcome, with electron-donating groups on the iodoarene generally favoring arylation, while electron-withdrawing groups can sometimes lead to azetidination side products. nih.govresearchgate.net
Rhodium catalysts are also effective for C-H alkylation reactions. rsc.orgnih.govresearchgate.netrsc.org For example, a rhodium(III)-catalyzed reaction can couple N-aryl-substituted azetidines with alkylating agents like α-chloro ketones. rsc.org The choice of the directing group and the specific rhodium catalyst is crucial for achieving high yields and selectivities.
| Reaction Type | Catalyst System | Substrate | Product | Reference |
| C(sp3)-H Arylation | Pd(OAc)2/Directing Group | N-Picolinoyl Azetidine | N-Picolinoyl-C-aryl-azetidine | nih.govnih.govresearchgate.net |
| C(sp3)-H Alkylation | Rh(III) catalyst | N-Aryl Azetidine | N-Aryl-C-alkyl-azetidine | rsc.orgresearchgate.net |
The success of transition metal-catalyzed C-H functionalization is heavily dependent on the design of the ligand coordinated to the metal center. nih.govgeneseo.edu The ligand plays a critical role in modulating the reactivity and selectivity of the catalyst. For palladium- and platinum-catalyzed reactions involving the this compound scaffold, the choice of ligand can influence the rate of C-H activation, the stability of the organometallic intermediates, and the efficiency of the reductive elimination step.
Mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines are examples of ligand scaffolds that have been successfully employed in palladium(II)-catalyzed C-H functionalization. nih.gov These ligands can enhance the catalytic activity by promoting the formation of a reactive monomeric palladium species. In some cases, the azetidine itself or a derivative can act as a ligand. For example, 2,4-cis-amino azetidines can form stable complexes with palladium and platinum, and the steric and electronic properties of these complexes can be fine-tuned by modifying the substituents on the azetidine ring. frontiersin.org The coordination of these ligands can create a specific steric environment around the metal center, which can be exploited to achieve high levels of stereoselectivity in subsequent catalytic transformations.
Stereoselective Functionalization and Diastereoselective Alkylation
The development of stereoselective methods for the functionalization of the this compound scaffold is of paramount importance for the synthesis of chiral molecules with potential biological activity. nih.govacs.orgnih.gov
Stereoselective access to substituted azetidines can be achieved through various strategies. One approach involves the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, which can be prepared from 3-aryl-substituted azetidines. acs.org This method allows for the diastereo- and enantioselective synthesis of functionalized azetidine carboxylic acid compounds. Another powerful technique is the copper-catalyzed enantioselective difunctionalization of azetines, which allows for the installation of two new stereogenic centers with high levels of absolute and relative stereocontrol. acs.org
Diastereoselective alkylation of the azetidine ring can be accomplished through methods such as iodine-mediated cyclization of homoallylic amines, which delivers cis-2,4-disubstituted azetidines. nih.gov The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine with complete stereocontrol. Additionally, the alkylation of 3-aryl-3-oxypropylamine derivatives can provide access to a range of 3-substituted azetidines. nih.gov The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the starting material or by the use of chiral auxiliaries or catalysts. acs.org
| Reaction | Method | Stereoselectivity | Product | Reference |
| Asymmetric Difunctionalization | Cu/bisphosphine catalyzed boryl allylation of azetines | High enantioselectivity | 2,3-Disubstituted azetidines | acs.org |
| Asymmetric Hydrogenation | Hydrogenation of azetinyl-carboxylic acids | High diastereo- and enantioselectivity | Functionalized azetidine carboxylic acids | acs.org |
| Diastereoselective Cyclization | Iodine-mediated cyclization of homoallyl amines | cis-2,4-disubstitution | iodo-azetidines | nih.gov |
| Diastereoselective Alkylation | Alkylation of 3-aryl-3-oxypropylamine derivatives | Diastereoselective | 3-Substituted azetidines | nih.gov |
Metalation Strategies: Direct Lithiation and Subsequent Electrophile Trapping
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped by various electrophiles. The methoxy group in this compound can act as a DMG, directing lithiation to the adjacent positions on the phenyl ring.
The mechanism involves the coordination of the Lewis acidic lithium cation of the organolithium base (e.g., n-BuLi, sec-BuLi, or t-BuLi) to the Lewis basic oxygen atom of the methoxy group. This coordination brings the base into proximity of the ortho protons, facilitating deprotonation and the formation of a lithiated intermediate. This intermediate can then react with a range of electrophiles to introduce new substituents onto the aromatic ring.
While specific studies on the direct lithiation of this compound itself are not extensively detailed in the provided results, the principles of DoM are well-established for methoxy-substituted arenes. baranlab.org The reactivity and regioselectivity of the lithiation are influenced by factors such as the choice of base, solvent, and the presence of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity. baranlab.org
A related study on N-thiopivaloylazetidin-3-ol demonstrated the feasibility of α-lithiation and subsequent electrophile trapping on the azetidine ring itself, yielding 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. nih.gov This indicates that the azetidine ring can be functionalized directly via metalation, although the focus here is on the phenyl group.
| Reactant | Base | Electrophile | Product | Diastereoselectivity |
| N-thiopivaloylazetidin-3-ol | Organolithium | Various | 2-substituted 3-hydroxyazetidines | Generally good trans |
| N-thiopivaloylazetidin-3-ol | Organolithium | Deuterium | cis-deuterated 3-hydroxyazetidine | cis |
Table based on findings from the lithiation of N-thiopivaloylazetidin-3-ol, illustrating the principle of lithiation and electrophile trapping on an azetidine-related scaffold. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of biaryl structures by coupling an organoboron compound with a halide or sulfonate.
For the this compound scaffold, if a halogen atom (e.g., Br, I) is present on the phenyl ring, it can readily participate in Suzuki-Miyaura coupling reactions. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
The efficiency and scope of Suzuki-Miyaura couplings are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. nih.govchemrxiv.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity. nih.gov Research has demonstrated the successful application of Suzuki-Miyaura reactions for modifying phenylalanine peptides and for the polyarylation of pyridine (B92270) rings, highlighting the versatility of this methodology. nih.govnih.gov While direct examples of Suzuki-Miyaura coupling on a halogenated derivative of this compound were not found in the search results, the established protocols for similar systems are directly applicable.
A study on the palladium-catalyzed cross-coupling of ruthenium bis-terpyridyl complexes showcased the successful coupling of a bromo-substituted phenylterpyridine with a boronate ester, further illustrating the robustness of this reaction. rsc.org
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product |
| 4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine | Bis(neopentyl glycolato)diboron | Palladium catalyst | Boronate ester-substituted terpyridine |
| [Ru(ttpy)(tpy-ϕ-Br)]2+ | Bis(neopentyl glycolato)diboron | Palladium catalyst | [Ru(ttpy)L3]2+ |
| [Ru(ttpy)L3]2+ | Aryl halides | Palladium catalyst | Elaborated 4′-aryl-substituted terpyridyl complexes |
Table illustrating the application of Suzuki-Miyaura coupling in complex heterocyclic systems, analogous to potential transformations on a halogenated this compound. rsc.org
N-Functionalization Strategies (e.g., N-Arylation via Buchwald-Hartwig Couplings, SNAr)
The nitrogen atom of the azetidine ring provides a key handle for further functionalization. N-arylation, in particular, is a valuable transformation for introducing diverse aromatic and heteroaromatic moieties.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. researchgate.net It allows for the coupling of the secondary amine of the azetidine ring with aryl halides or sulfonates. Studies have shown that a wide range of N-arylazetidines can be synthesized using this method without cleavage of the strained azetidine ring. researchgate.net The choice of ligand is critical for the success of these couplings, with bulky, electron-rich biarylphosphines often proving to be the most effective. nih.govnih.gov Optimization of reaction conditions, including the palladium precursor, ligand, base, and solvent, is crucial for achieving high yields. nih.gov A recent study demonstrated the development of a new biaryl phosphine ligand that is particularly effective for the N-arylation of acyclic secondary amides. nih.gov
| Amine | Aryl Halide/Sulfonate | Catalyst System | Product | Yield |
| N-butyl acetamide | 4-t-butylphenyl nonaflate | [(allyl)PdCl]₂ / L6 | N-(4-(tert-butyl)phenyl)-N-butylacetamide | 87% |
| Boc-protected amine | Aryl halide | Palladium/phosphine | N-Aryl carbamate | 87% |
| Cbz-protected amine | Aryl halide | Palladium/phosphine | N-Aryl carbamate | 90% |
Table showcasing the effectiveness of Buchwald-Hartwig amination for N-arylation of various amine derivatives. nih.gov
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions offer an alternative pathway for N-arylation, particularly when the aryl ring is activated by electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (typically a halogen). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. masterorganicchemistry.com The rate of reaction is generally F > Cl > Br > I, which is the reverse of what is often seen in other substitution reactions. masterorganicchemistry.comstrath.ac.uk Research has shown that single-pot strategies can be developed for the N-arylation of 3-arylated azetidines using SNAr reactions. researchgate.net
Recent studies have also explored concerted SNAr mechanisms, where the bond formation and bond breaking occur in a single step, particularly in more electron-rich aromatic systems or with certain nucleophiles. strath.ac.uk
The choice between Buchwald-Hartwig amination and SNAr for the N-arylation of this compound would depend on the specific substrate and the desired substitution pattern. Buchwald-Hartwig coupling is generally more versatile for a wider range of unactivated aryl halides, while SNAr is a powerful tool for specific, activated systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl Azetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopyipb.ptjmchemsci.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-(3-Methoxyphenyl)azetidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton and carbon skeletons, characterizes the heterocyclic nitrogen, and can be used to study fluorinated analogues.
Proton (¹H) NMR Analysis for Chemical Shift Assignmentsrsc.orgorgchemboulder.com
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the azetidine (B1206935) ring and the 3-methoxyphenyl (B12655295) substituent. The aromatic protons of the methoxyphenyl group typically appear in the downfield region of the spectrum, between 6.5 and 7.5 ppm. rsc.orgorgchemboulder.com The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring.
The protons on the four-membered azetidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position (CH-Ar) is expected to resonate around 3.5-4.5 ppm, influenced by the adjacent aromatic ring and the nitrogen atom. The methylene (B1212753) protons (CH₂) at the C2 and C4 positions of the azetidine ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The N-H proton of the azetidine ring is expected to show a broad signal, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C2', C4', C5', C6') | 6.7 - 7.3 | Multiplet |
| Methoxy (B1213986) H (-OCH₃) | ~3.8 | Singlet |
| Azetidine H (C3) | 3.8 - 4.2 | Multiplet |
| Azetidine H (C2, C4) | 3.5 - 4.0 | Multiplet |
| Azetidine N-H | 1.5 - 3.0 | Broad Singlet |
Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR for Backbone Elucidationresearchgate.netrsc.orgnp-mrd.org
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms of the 3-methoxyphenyl group can be identified in the aromatic region (110-160 ppm). The carbon attached to the methoxy group (C3') and the ipso-carbon (C1') will have distinct chemical shifts. The methoxy carbon itself will appear further upfield, typically around 55 ppm. rsc.orgmdpi.com
The carbons of the azetidine ring are found in the aliphatic region of the spectrum. The C3 carbon, being attached to the aromatic ring, is expected to be in the range of 30-40 ppm. The C2 and C4 carbons, adjacent to the nitrogen atom, would resonate at a lower field, typically between 45 and 55 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C1') | ~140-145 |
| Aromatic C (C3') | ~159-161 |
| Aromatic C (C2', C4', C5', C6') | 112 - 130 |
| Methoxy C (-OCH₃) | ~55 |
| Azetidine C (C3) | 35 - 45 |
| Azetidine C (C2, C4) | 50 - 60 |
Note: These are predicted values based on known data for the 3-methoxyphenyl group and azetidine rings. researchgate.netrsc.org
Nitrogen (¹⁵N) NMR for Heterocyclic Characterizationipb.ptacs.orgnih.gov
Fluorine (¹⁹F) NMR for Fluorinated Derivativescolorado.edunih.govnih.govscholaris.ca
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and specific technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high receptivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent tool for identifying and quantifying fluorinated compounds. scholaris.ca For instance, if a fluorine atom were substituted onto the phenyl ring, its chemical shift would provide precise information about its position. Trifluoromethyl (CF₃) groups, often used in medicinal chemistry, also give characteristic signals. nih.gov The lack of natural fluorine abundance ensures that spectra are free from background interference, which is advantageous for analyzing complex samples. nih.govscholaris.ca
Advanced 2D NMR Techniques (e.g., HMBC, NOESY)ipb.ptmdpi.comharvard.edunih.gov
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial to connect the azetidine ring to the phenyl ring. For example, correlations would be expected between the C3 proton of the azetidine ring and the ipso-carbon (C1') and ortho-carbons (C2', C6') of the phenyl group. rsc.org It would also confirm the assignment of the methoxy group by showing a correlation from the methoxy protons to the C3' carbon of the phenyl ring. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. ipb.pt In the case of this compound derivatives with additional substituents, NOESY can establish their relative orientation (cis/trans). For the parent compound, NOESY would show correlations between the C3 proton of the azetidine and the ortho protons (H2', H6') of the phenyl ring, confirming their spatial proximity. ipb.ptharvard.edu
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopyjmchemsci.comresearchgate.netscispace.comthermofisher.com
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the functional groups present. thermofisher.com For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its structural features.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretching | 3300 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Aryl Ether) | Symmetric Stretching | 1000 - 1075 |
| C-N (Azetidine) | Stretching | 1100 - 1250 |
Note: These are typical frequency ranges for the specified functional groups. jmchemsci.comresearchgate.net
The N-H stretching vibration of the secondary amine in the azetidine ring is expected to appear as a moderate to weak, broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring and the methoxy group appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. Finally, the strong C-O stretching of the aryl ether linkage gives rise to distinct bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. jmchemsci.com These bands collectively confirm the presence of all key functional groups within the this compound structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound. The fragmentation patterns observed in mass spectra are characteristic of the molecule's structure, arising from the cleavage of specific bonds within the azetidine ring and its substituents. The primary fragmentation pathways for this compound involve alpha-cleavage adjacent to the nitrogen atom, cleavage of the bond between the azetidine and phenyl rings, and fragmentation of the methoxyphenyl group itself.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used for the analysis of this compound, particularly in the context of synthetic chemistry and metabolic studies. It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. In synthetic applications, LC-MS is routinely used to monitor the progress of reactions, allowing chemists to assess the conversion of starting materials to the desired azetidine product in near real-time. ontosight.aifrontiersin.org This technique is also crucial for assessing the purity of the final compound and for identifying any byproducts formed during the reaction. The separation by chromatography ensures that the mass spectrometer analyzes each component individually, providing clean mass spectra for identification.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₃NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. For instance, HRMS analysis of a complex azetidine derivative yielded a measured [M+H]⁺ ion at 478.0438, which was in close agreement with the calculated value of 478.0436 for the formula C₂₀H₂₀BrN₃O₄S, confirming its identity. ontosight.ai
In the analysis of related compounds like 3-(3-methoxyphenyl)-3-propylazetidine (B13007), HRMS can predict the mass-to-charge ratio (m/z) for various adducts that might form in the ion source, which is critical for accurate data interpretation. researchmap.jp
Table 1: Predicted HRMS Data for 3-(3-methoxyphenyl)-3-propylazetidine Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 206.15395 |
| [M+Na]⁺ | 228.13589 |
| [M-H]⁻ | 204.13939 |
| [M+NH₄]⁺ | 223.18049 |
| [M+K]⁺ | 244.10983 |
Data sourced from PubChemLite. researchmap.jp
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable azetidine derivatives. For non-volatile azetidines or those containing polar functional groups, derivatization is often required to increase their volatility. For example, a chiral GC-MS method has been developed for the analysis of azetidine-2-carboxylic acid. acs.org In this method, the amino acid is derivatized via silylation to make it suitable for GC analysis. acs.org The sample is then injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer for identification based on its mass spectrum and retention time. acs.org This approach would be applicable to derivatives of this compound that possess functional groups amenable to derivatization.
X-Ray Diffraction (XRD) Crystallography
When a derivative of this compound is chiral, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry. nih.gov For this technique to be successful, the chiral compound must crystallize in a non-centrosymmetric space group, a condition that is always met for enantiomerically pure substances. spuvvn.edu The analysis, often utilizing anomalous dispersion effects from heavier atoms in the structure, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. spuvvn.eduontosight.ai This method was used to confirm the (R)-configuration of α-methylselenocysteine and the (S)-configuration of a dual 5-HT1A and 5-HT7A receptor ligand, showcasing its reliability. ontosight.ai
The nitrogen atom in the azetidine ring can act as a ligand, donating its lone pair of electrons to coordinate with a metal ion. X-ray crystallography is crucial for elucidating the structure of such metal-ligand complexes. Studies on functionalized azetidine derivatives have shown they can form stable complexes with various metals, including copper(II), zinc(II), palladium(II), and platinum(II). researchmap.jpacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azetidine-2-carboxylic acid |
| 3-(3-methoxyphenyl)-3-propylazetidine |
| α-methylselenocysteine |
| Copper(II) |
| Zinc(II) |
| Palladium(II) |
| Platinum(II) |
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for the purification of products and the assessment of their purity. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers high resolution and sensitivity, making it an ideal method for determining the purity of this compound and for isolating specific derivatives.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, general methods for azetidine derivatives can be applied. Chiral HPLC analysis has been successfully used for the separation of enantiomers of related heterocyclic compounds, such as aziridines, which can be adapted for chiral separations of this compound derivatives. acs.orgacs.org For instance, the enantiomeric excess (ee) of ring-opened products of aziridines has been determined using chiral HPLC columns like OD-H with a mobile phase consisting of hexane (B92381) and isopropanol. acs.org
The purity of commercially available azetidine compounds is often greater than 98.0%, as determined by HPLC. tcichemicals.com In research settings, HPLC is crucial for analyzing the monomer fractions in polymers containing azetidine-like structures, highlighting its versatility. nih.gov For the analysis of related compounds like azetidine-2-carboxylic acid, HPLC with post-column derivatization and fluorescence detection has been utilized, demonstrating the adaptability of HPLC methods for different azetidine-containing molecules. nih.gov
A typical HPLC setup for the analysis of organic molecules like this compound would involve a quaternary pump, a UV detector, and a suitable column, such as a C18 or a phenyl-hexyl column. uni-giessen.denih.gov The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Phenyl-Substituted Azetidine Derivatives
| Parameter | Condition |
| Instrument | Dionex Ultimate 3000 (or equivalent) uni-giessen.de |
| Column | Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or similar nih.gov |
| Mobile Phase | A: Ammonium formate (B1220265) 2 mM in water, 0.1% formic acid B: Acetonitrile or Methanol nih.gov |
| Gradient | Optimized based on the specific derivative |
| Flow Rate | 0.4 mL/min nih.gov |
| Column Temperature | 30-65 °C nih.gov |
| Detection | UV at 254 nm acs.org |
| Injection Volume | 5-20 µL |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. nih.govchemcoplus.co.jp It is a widely used method in the synthesis of azetidine derivatives. researchgate.netfrontiersin.org
In the synthesis of various azetidine derivatives, TLC is routinely used to monitor the reaction progress. frontiersin.orgnih.govnih.gov The reactions are monitored on pre-coated silica (B1680970) gel 60 F254 plates. acs.org Visualization of the spots on the TLC plate is typically achieved using a UV lamp (at 254 nm and/or 365 nm) or by staining with a chemical reagent such as iodine or a vanillin/sulfuric acid spray. acs.orgresearchgate.net
The choice of the mobile phase, or eluent, is critical for achieving good separation. For azetidine and related heterocyclic compounds, a mixture of ethyl acetate (B1210297) and petroleum ether or hexane is commonly used. acs.org The ratio of the solvents is adjusted to obtain optimal separation of the starting materials, intermediates, and final products. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification. chemcoplus.co.jp
For preparative purposes, where the goal is to isolate a compound, preparative TLC can be employed. This involves using thicker silica gel plates to accommodate a larger amount of the sample mixture. analyticaltoxicology.com
Table 2: Typical TLC System for Monitoring the Synthesis of this compound Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates acs.orgfrontiersin.org |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane or Ethyl acetate/Petroleum ether in various ratios acs.org |
| Sample Application | Spotting with a glass capillary chemcoplus.co.jp |
| Development | Ascending chromatography in a closed chamber bohrium.com |
| Visualization | UV light (254 nm) or staining with iodine or other reagents acs.orgresearchgate.net |
Computational Chemistry and Theoretical Studies of 3 3 Methoxyphenyl Azetidine Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules like 3-(3-methoxyphenyl)azetidine. researchgate.net DFT methods are favored for their balance of computational cost and accuracy in describing electronic structures. nih.gov These calculations focus on the electron density to determine the ground-state energy and other molecular properties.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the nitrogen atom and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack, while the regions around the azetidine (B1206935) ring protons would show positive potential.
Table 1: Representative DFT-Calculated Electronic Properties for an Azetidine Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4.5 to 6.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.5 Debye |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies with basis set |
Note: The values in this table are illustrative for a substituted azetidine system and can vary significantly based on the specific substituents and the computational method (functional and basis set) employed.
Quantum chemical calculations are instrumental in elucidating the complex mechanisms of reactions that form the strained azetidine ring. One of the most direct methods for synthesizing azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.net Computational studies have been crucial in understanding the selectivity and mechanism of this reaction. researchgate.netrsc.org DFT calculations can map the potential energy surface, identifying the transition states and intermediates involved. These studies have shown that the reaction often proceeds through a diradical pathway and have explained the origins of stereoselectivity by comparing the energy barriers of different reaction pathways. researchgate.net
Another important synthetic route is the intramolecular cyclization of γ-amino alcohols or halides. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been developed for azetidine synthesis. rsc.org Theoretical studies of such catalytic cycles can model the key steps, such as oxidative addition, C-H activation, and reductive elimination. These models help in understanding the role of the catalyst, ligands, and additives in promoting the desired cyclization and overcoming the inherent strain of forming a four-membered ring. rsc.org Computational results can reveal the geometry of the transition state, confirming that the formation of the C-N bond is kinetically and thermodynamically feasible under specific catalytic conditions. nih.gov
The defining feature of the azetidine ring is its significant ring strain, which is a major driver of its reactivity. rsc.org This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle (109.5°) and torsional strain. Computational methods provide a quantitative measure of this ring strain energy (RSE). The RSE is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of the strain.
Table 2: Comparison of Calculated Ring Strain Energies (RSE) for Nitrogen Heterocycles
| Heterocycle | Ring Size | Calculated RSE (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | ~27.3 |
| Azetidine | 4 | ~25.2 |
| Pyrrolidine (B122466) | 5 | ~6.0 |
Source: Data adapted from computational studies on heterocyclic ring strain. epfl.ch
Molecular Modeling and Simulation
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques, based on classical mechanics, are used to study the dynamic behavior of molecules and larger systems over time.
Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and dynamic behavior of molecules like this compound. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, flexes, and changes its shape over time, typically on the nanosecond to microsecond timescale. nih.gov
For this compound, MD simulations can reveal the preferred conformations of the molecule. This includes the puckering of the azetidine ring and the rotational orientation of the 3-methoxyphenyl (B12655295) substituent relative to the four-membered ring. The simulation tracks the trajectory of each atom, from which various properties can be analyzed. The Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. nih.gov
These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or when interacting with a biological target like a protein. nih.gov By analyzing intermolecular interactions, such as hydrogen bonds and van der Waals forces, MD can provide insights into the stability of different bound conformations. nih.gov
| Conformational Clustering | Groups similar structures from the simulation trajectory to identify the most populated and representative conformations. |
Computational modeling is essential for understanding and predicting the selectivity (e.g., regioselectivity, stereoselectivity) observed in catalytic reactions involving azetidines. When an unsymmetrically substituted azetidine undergoes a ring-opening reaction, for instance, there are often multiple possible products. The regioselectivity of these reactions is highly dependent on the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn
DFT calculations can be used to model the reaction pathways leading to different products. By calculating the activation energies for each potential pathway, researchers can predict which product is kinetically favored. For the ring-opening of an azetidine substituted at the 2-position, computational analysis can determine whether a nucleophile will preferentially attack the C2 or C4 carbon. This is done by comparing the energies of the respective transition states. These models often show that electronic effects, such as the ability of a substituent to stabilize a positive charge in the transition state, play a dominant role in controlling the regioselectivity. magtech.com.cn Similarly, computational studies can explain the stereochemical outcome of a reaction by comparing the energy barriers for attack on different faces of the molecule, providing a rationale for the observed enantioselectivity or diastereoselectivity.
In Silico Approaches for Chemical Insights
In silico methodologies are indispensable for predicting the chemical and biological activities of molecules like this compound, thereby streamlining experimental research.
Molecular Docking for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational simulation that predicts how a ligand (small molecule) binds to a receptor (typically a protein). researchgate.net This technique is foundational for developing hypotheses about the binding orientation and affinity of potential drug candidates. For derivatives of this compound, docking studies can reveal potential interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking with amino acids in a protein's active site. jmpas.com Such insights are vital for building structure-activity relationship (SAR) models and for the intelligent design of more potent and selective molecules. jmpas.com For example, docking studies on various azetidine derivatives have been used to screen for potential as CNS agents by predicting their binding to targets like the human A2A adenosine (B11128) receptor. jmpas.com
Analysis of Binding Free Energies (e.g., MM/PBSA) for Ligand Design
To refine the initial predictions from molecular docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.gov These techniques provide a more accurate estimation of the binding free energy of a ligand-receptor complex by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov For ligands based on this compound, MM/PBSA or MM/GBSA calculations can help rank a series of designed analogs by their predicted binding affinities, which is crucial for prioritizing which compounds to synthesize and test. researchgate.net The methods allow for the decomposition of the total binding energy into specific energetic contributions, offering a deeper understanding of the forces driving the ligand-receptor interaction. nyu.eduuni-duesseldorf.de
Table 1: Illustrative Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description | Typical Contribution |
| ΔE_vdw | Van der Waals Energy | Favorable |
| ΔE_elec | Electrostatic Energy | Favorable or Unfavorable |
| ΔG_polar | Polar Solvation Energy | Unfavorable (Desolvation Penalty) |
| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable |
| -TΔS | Conformational Entropy | Unfavorable |
This table illustrates the typical energetic components calculated in an MM/PBSA analysis to determine the total binding free energy (ΔG_bind). nih.govnyu.edu
Theoretical Prediction of Chemical Behavior and Reaction Pathways
Quantum mechanics-based computational chemistry is a powerful tool for investigating the intrinsic properties and reactivity of this compound. cuny.edu Methods like Density Functional Theory (DFT) can be employed to calculate molecular geometries, electronic structures, and predict spectroscopic signatures. cuny.edu Furthermore, these theoretical approaches can model entire reaction mechanisms, locate transition states, and compute the activation energies for various chemical transformations. cuny.edumit.edu This predictive capability is invaluable for optimizing synthetic routes and for designing novel reactions that utilize the azetidine scaffold. mit.edu Recent computational work has demonstrated success in predicting reaction outcomes for azetidine synthesis, widening the range of accessible substrates. mit.edu
Computational Design of Azetidine-Based Scaffolds
The principles of computational chemistry are at the heart of the rational design of new azetidine-based molecular scaffolds. nih.govacs.org By integrating the knowledge gained from steric and electronic analyses, molecular docking, and binding free energy calculations, medicinal chemists can design novel molecules with enhanced properties. broadinstitute.orgnih.gov This design process often utilizes the azetidine core as a versatile template that can be decorated with various functional groups to optimize interactions with a specific biological target. nih.govfigshare.com The objective is to improve therapeutic efficacy while maintaining desirable physicochemical properties, such as solubility and metabolic stability, which are critical for developing effective CNS-targeted drugs. nih.govacs.org This iterative cycle of computational design, evaluation, and subsequent synthesis accelerates the discovery of new azetidine derivatives with significant therapeutic potential. nih.govbroadinstitute.org
Advanced Applications of 3 3 Methoxyphenyl Azetidine and Azetidine Scaffolds in Chemical Research
Role as Building Blocks in Complex Organic Synthesis
Azetidines, including 3-(3-Methoxyphenyl)azetidine, are increasingly recognized as versatile building blocks in the construction of complex molecular architectures. nih.govresearchgate.net Their utility stems from the ability to introduce conformational rigidity and novel three-dimensional aza-scaffolds into larger molecules. nih.govenamine.net The strained four-membered ring can undergo selective ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures that would be challenging to synthesize through other methods. rsc.org
The synthesis of functionalized azetidines has historically been a challenge, which has somewhat limited their widespread use. researchgate.netacs.org However, recent advancements in synthetic methodologies have made a diverse range of substituted azetidines more accessible. nih.govrsc.org These methods include intramolecular cyclizations, cycloadditions, and ring contractions. rsc.orgorgsyn.org For instance, the synthesis of azetidines can be achieved through the cyclization of 3-bromopropylamine (B98683) or via the reduction of β-lactams. orgsyn.org The development of new synthetic routes continues to expand the toolkit available to organic chemists, enabling the incorporation of the azetidine (B1206935) motif into a broader array of complex targets. rsc.orgresearchgate.net
The reactivity of the azetidine ring, driven by its inherent strain, allows for its use as a precursor to other heterocyclic systems. nih.gov For example, ring expansion reactions can lead to the formation of larger nitrogen-containing rings, while ring-opening can provide access to linear amines with specific substitution patterns. rsc.org This versatility makes azetidine derivatives valuable intermediates in the total synthesis of natural products and other complex organic molecules. researchgate.net
Contributions to Modern Medicinal Chemistry Research
The azetidine scaffold has become a significant component in the design and development of new therapeutic agents. acs.orgnih.gov Its unique structural and physicochemical properties offer advantages in creating novel chemical entities with improved pharmacological profiles. nih.govacs.org
Scaffold Design for Novel Chemical Entities
The azetidine ring is increasingly incorporated into drug candidates to introduce structural novelty and improve key drug-like properties. acs.orgacs.orgnih.gov Its rigid nature helps to lock the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. enamine.netacs.org The three-dimensional character of the azetidine scaffold allows for the exploration of new chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. nih.gov
The use of azetidine-based scaffolds has been particularly fruitful in the development of agents targeting the central nervous system (CNS). acs.orgnih.gov The physicochemical properties of these scaffolds can be tailored to enhance blood-brain barrier penetration, a critical factor for CNS-active drugs. nih.gov Furthermore, the incorporation of the azetidine motif can lead to improved metabolic stability, as the strained ring is often less susceptible to enzymatic degradation compared to more flexible aliphatic chains. nih.gov
Several research groups have focused on the synthesis of diverse libraries of azetidine-based compounds for drug discovery. acs.orgnih.gov These libraries often feature spirocyclic, fused, or bridged ring systems built around the azetidine core, providing a wide range of molecular shapes and functionalities. acs.orgnih.gov For example, spirocyclic azetidines have been synthesized and evaluated for their potential in developing treatments for neurological disorders. sciencedaily.com The development of potent and selective small-molecule inhibitors, such as those targeting the STAT3 protein, has also benefited from the use of azetidine scaffolds. acs.orgnih.gov
Development of Conformationally Constrained Analogues
A key strategy in modern drug design is the use of conformational constraint to improve the potency and selectivity of a ligand for its target protein. enamine.net The rigid nature of the azetidine ring makes it an excellent tool for this purpose. enamine.netnih.gov By incorporating an azetidine into a flexible molecule, chemists can reduce the number of accessible conformations, effectively pre-organizing the molecule for binding to its target. enamine.net
This reduction in conformational flexibility can have several beneficial effects. It can lead to a more favorable entropy of binding, as less conformational freedom is lost upon complexation with the protein. enamine.net This can translate to higher binding affinity and, consequently, greater potency. Furthermore, by locking the molecule into a specific bioactive conformation, the chances of it binding to off-target proteins are reduced, leading to improved selectivity and a better side-effect profile. enamine.net
The development of conformationally constrained analogues of known bioactive molecules is a common application of azetidine chemistry. For instance, azetidinone-derived acids have been synthesized as conformationally constrained dual PPARα/γ agonists for the potential treatment of diabetes and dyslipidemia. nih.gov Similarly, the incorporation of the azetidine moiety has been explored in the design of novel melatoninergic ligands. mdpi.com
Design of Ligands for Protein-Target Interactions (Theoretical Framework)
The design of ligands that bind with high affinity and selectivity to specific protein targets is a central goal of medicinal chemistry. The unique structural features of the azetidine ring make it an attractive scaffold for this purpose. Computational and theoretical studies play a crucial role in understanding and predicting how azetidine-containing ligands will interact with their biological targets. nih.gov
The rigid, three-dimensional nature of the azetidine scaffold allows for precise positioning of substituents in space. This is critical for optimizing interactions with the amino acid residues lining a protein's binding pocket. Molecular modeling can be used to design azetidine-based ligands that present key functional groups in the ideal orientation for hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the target protein.
The strain inherent in the azetidine ring can also influence its binding properties. This strain can be released upon binding to a protein, providing an additional driving force for complex formation. Theoretical models can help to quantify this effect and guide the design of ligands that take advantage of it. Furthermore, the electronic properties of the azetidine nitrogen can be modulated by substituents, allowing for fine-tuning of its ability to act as a hydrogen bond acceptor.
The development of Y-shaped ligands that interact with PI3Kα provides an example of how novel chemical scaffolds can lead to unique binding modes. nih.gov While not specifically involving azetidines, this work highlights the importance of exploring diverse molecular shapes in ligand design. The principles learned from such studies can be applied to the design of azetidine-based ligands with novel mechanisms of action.
Applications in Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, has also benefited from the unique properties of the azetidine scaffold. researchgate.netbham.ac.ukresearchgate.net Chiral azetidine derivatives have been successfully employed as ligands for transition metal catalysts and as organocatalysts in their own right. researchgate.netresearchgate.net
Chiral Azetidines as Ligands for Transition Metal Catalysts
Chiral ligands play a critical role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. nih.gov Chiral azetidines have emerged as a promising class of ligands for a variety of transition metal-catalyzed reactions. researchgate.netbham.ac.uk Their rigid structure and the presence of a stereogenic center or centers make them well-suited for inducing high levels of enantioselectivity. bham.ac.uk
A range of chiral azetidine-containing ligands have been synthesized and evaluated in asymmetric catalysis. researchgate.netacs.org These include C2-symmetric diols and diamines, as well as P,N-ligands that incorporate both a phosphorus and a nitrogen donor atom. nih.govacs.org The synthesis of these ligands often starts from readily available chiral precursors, such as amino acids. researchgate.net
Chiral azetidine ligands have been successfully applied in a number of important asymmetric transformations. For example, copper-azetidine complexes have been used as catalysts for the Henry reaction, achieving high enantioselectivities. bham.ac.uk Palladium-catalyzed hydroarylation of ketimines has been accomplished using chiral 1,3-diamine ligands derived from the alkaloid aloperine. researchgate.net Furthermore, the asymmetric addition of diethylzinc (B1219324) to aldehydes has been achieved with high enantiomeric excesses using chiral azetidine-based β-amino alcohols as ligands. researchgate.net
The development of new and more efficient chiral azetidine ligands is an active area of research. researchgate.netbham.ac.uk The goal is to create catalysts that are not only highly enantioselective but also highly active and applicable to a broad range of substrates. The modular nature of many azetidine ligand syntheses allows for systematic tuning of their steric and electronic properties to optimize performance in a given catalytic reaction. nih.gov
Use as Organocatalysts and Chiral Templates
The application of azetidine derivatives in organocatalysis and as chiral templates has gained considerable attention. Their rigid, four-membered ring structure can create a well-defined chiral environment, influencing the stereochemical outcome of chemical reactions. rsc.org
Azetidine-containing binuclear zinc catalysts have been developed for enantioselective catalysis. rsc.org These catalysts have proven effective in asymmetric Michael additions, demonstrating the utility of the azetidine scaffold in creating catalysts for stereoselective transformations. rsc.org The development of enantioselective protocols involving azetidines remains an active area of research. rsc.org
In addition to their role in catalysis, azetidines serve as valuable chiral templates in organic synthesis. rsc.orgrsc.org The stereoselective synthesis of chiral azetidin-3-ones, for example, can be achieved with high enantiomeric excess, bypassing the need for toxic diazo intermediates. nih.gov These chiral building blocks are versatile substrates for the synthesis of more complex, functionalized azetidines. nih.gov The synthesis of 2-alkyl substituted azetidines in an enantioselective fashion has also been a focus, addressing a notable scarcity of these compounds in the literature. nih.gov A protocol involving the enantioselective α-chlorination of aldehydes has been developed to produce C2-functionalized azetidines with high enantiomeric excess. nih.gov
Material Science Applications
The versatility of the azetidine scaffold extends into material science, where its unique properties are exploited in the development of energetic materials, polymers, and propellants.
Azetidine structures are being explored as building blocks for new polycyclic energetic compounds. bohrium.com The introduction of an azetidine derivative group can improve molecular density and decomposition temperatures, key characteristics for energetic materials. bohrium.com For instance, combining azetidine structures with bi-1,2,4-triazole or azobis-1,2,4-triazole has been shown to yield polycyclic compounds with high decomposition temperatures exceeding 200 °C. bohrium.com
Recent research has focused on the scalable synthesis and characterization of various azetidines for use as novel energetic materials. nih.govbohrium.comacs.org Photochemical strategies, such as the visible-light-mediated aza Paternò–Büchi reaction, have enabled the synthesis of a range of azetidines with varying regio- and stereochemistry. nih.govbohrium.comacs.orgresearchgate.net The stereochemical considerations in the design of these molecules have a significant impact on their physical properties, making them potential candidates for novel solid melt-castable explosive materials. nih.govacs.orgresearchgate.net
Below is a table summarizing some designed polycyclic energetic compounds incorporating an azetidine structure:
| Compound | Decomposition Temperature (°C) | Noteworthy Properties |
| Polycyclic Compound 1 | >200 | High stability |
| Polycyclic Compound 2 | >200 | High stability |
| Polycyclic Compound 3 | >200 | High stability |
Table 1: Properties of Designed Azetidine-Based Polycyclic Energetic Compounds. bohrium.com
The ring strain of azetidines makes them suitable monomers for ring-opening polymerization to produce polyamines. rsc.orgresearchgate.netugent.be The cationic ring-opening polymerization of azetidine and its derivatives has been reviewed, with some systems exhibiting "living" polymer characteristics. researchgate.netugent.be This controlled polymerization allows for the synthesis of polyamines with various structures, which have applications in areas such as CO2 adsorption and materials templating. rsc.org
The kinetics of azetidine polymerization to form branched poly(propylenimine) (PPI) have been studied for applications in CO2 capture. acs.org The ratio of primary, secondary, and tertiary amines in the resulting polymer can be controlled by adjusting synthesis conditions such as reaction time, temperature, and monomer-to-initiator ratio. acs.org
While aziridines are more commonly discussed as crosslinkers, the concept of using strained rings for crosslinking is relevant. pcimag.comnih.govyoutube.comyoutube.comyoutube.com The reactive nature of the azetidine ring suggests its potential for creating crosslinked polymer networks, enhancing material properties like stability and elasticity. youtube.com
In addition to their use as solid explosives, azetidine-based energetic materials show promise as potential liquid propellant plasticizers. nih.govbohrium.comacs.orgresearchgate.net Plasticizers are crucial components in propellant compositions, increasing flexibility and improving processing properties. google.comscielo.br The unique physical properties of certain synthesized azetidines make them excellent candidates for this application, potentially extending the shelf-life and performance of rocket motors. nih.govacs.orgresearchgate.netgoogle.com
Azetidines as Peptidomimetics and Non-Natural Amino Acids
The rigid, conformationally constrained nature of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics and non-natural amino acids. acs.orgnih.govrsc.org Incorporating azetidine-based amino acids (Aze) into peptide chains can induce specific secondary structures, such as γ-turns, and enhance stability towards proteases. nih.govchemrxiv.org
The synthesis of azetidine-containing cyclic peptides has been shown to be more efficient compared to their all-peptide counterparts. nih.gov The 3-aminoazetidine (3-AAz) subunit, for instance, acts as a turn-inducing element, facilitating the cyclization of small peptides. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags or other molecular entities. nih.gov
A simple organometallic route has been developed for the synthesis of a library of 2-azetidinylcarboxylic acids. chemrxiv.orgacs.orgnih.gov These non-natural amino acids can then be incorporated into small peptide chains, offering a way to modulate the biological and pharmacological properties of peptides. chemrxiv.orgacs.orgnih.gov The investigation into the reactivity of lithiated N-Boc-2-arylazetidines has also led to the discovery of novel, constrained azetidine-based peptidomimetics through self-condensation reactions. nih.govrsc.org
The table below provides examples of azetidine-based building blocks used in peptidomimetic studies:
| Azetidine Building Block | Application | Reference |
| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides | nih.gov |
| 2-Azetidinylcarboxylic Acids | Incorporation into small peptide chains | chemrxiv.orgacs.orgnih.gov |
| N-Boc-2-arylazetidines | Formation of constrained peptidomimetics | nih.govrsc.org |
Table 2: Examples of Azetidine Building Blocks in Peptidomimetics.
Future Directions and Emerging Research Avenues for 3 3 Methoxyphenyl Azetidine
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. Future efforts in the synthesis of 3-(3-methoxyphenyl)azetidine and its derivatives will likely focus on developing more sustainable and environmentally benign methods. researchgate.net This involves moving beyond traditional protocols that may use toxic reagents or volatile organic solvents.
Key research directions include:
Alternative Reaction Media: Exploring the use of water, supercritical fluids (like CO2), or bio-based renewable solvents such as gluconic acid aqueous solution can significantly reduce the environmental impact of synthesis. researchgate.netkahedu.edu.in Room-temperature ionic liquids (RTILs) are also emerging as promising green solvents that can sometimes double as catalysts and are often recyclable. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) offers a path to shorter reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. kahedu.edu.in
Catalytic Innovations: The development of catalytic systems based on earth-abundant and non-toxic metals is a primary goal. Furthermore, the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to chiral azetidine (B1206935) derivatives.
Exploration of Novel Reactivity Patterns for Azetidine Ring Functionalization
While the synthesis of the core azetidine structure is well-established, future research will delve into more sophisticated methods for its functionalization. The inherent ring strain of the azetidine nucleus can be harnessed to drive unique chemical transformations. nih.gov
Emerging areas of exploration include:
C-H Functionalization: Moving beyond classical N-functionalization, the direct activation and functionalization of C-H bonds on the azetidine ring would provide a highly atom-economical way to introduce molecular complexity. Palladium-catalyzed intramolecular amination of C-H bonds has already been shown to be effective for producing azetidines and could be adapted for further modification. organic-chemistry.org
Strain-Release Reactions: The high ring strain can be utilized in ring-opening or ring-expansion reactions. For instance, the strain associated with azabicyclo[1.1.0]butane, a related structure, allows for modular construction of azetidines. organic-chemistry.org Similar strain-release strategies starting from functionalized this compound could lead to the synthesis of larger, more complex nitrogen-containing heterocycles.
Photoredox and Electrocatalysis: The application of photo-induced or electrocatalytic methods is a rapidly growing field. These techniques can enable novel transformations under mild conditions, such as the [3+1] radical cascade cyclization used to form other highly substituted azetidines, a methodology that could be adapted for derivatives of this compound. nih.gov
Advanced Computational Tools for Predictive Chemistry
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rationalization of reaction mechanisms. For this compound, advanced computational models can accelerate discovery and deepen understanding.
Future applications of computational tools will focus on:
Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insight into reaction pathways, transition states, and the origins of stereoselectivity in azetidine synthesis and functionalization. nih.gov This was demonstrated in the theoretical rationalization of an aziridine (B145994) to azetidine rearrangement, providing a blueprint for studying similar complex reactions. nih.gov
Predictive Modeling of Properties: Computational tools can predict a wide range of physicochemical and pharmacokinetic properties. As seen with structurally related compounds, properties such as boiling point, solubility, and partition coefficients can be estimated, guiding experimental design. epa.govuni.lu These predictions are crucial for applications in medicinal chemistry and materials science.
Virtual Screening: In drug discovery, computational docking and virtual screening can be used to predict the binding affinity of this compound derivatives against various biological targets, prioritizing the synthesis of the most promising candidates.
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Weight | 199.68 | g/mol |
| XlogP | 2.7 | |
| Boiling Point | 264-267 | °C |
| Melting Point | 63.4-82.3 | °C |
| Water Solubility | 0.110 | g/L |
| pKa (Basic) | 10.0 |
Data sourced from predictive models for similar azetidine structures. epa.govsigmaaldrich.com
Integration with High-Throughput Experimentation and Automation
To fully explore the chemical space around the this compound scaffold, modern high-throughput and automated techniques are essential. These technologies allow for the rapid synthesis and screening of large numbers of compounds, accelerating the discovery of new functions and optimized synthetic routes.
Future research will increasingly rely on:
Automated Synthesis Platforms: Robotic systems can perform multiple reactions in parallel, enabling the rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature, and stoichiometry). This is particularly valuable for creating large combinatorial libraries of azetidine derivatives for biological screening. google.com
High-Throughput Screening (HTS): Once libraries are synthesized, HTS allows for the rapid evaluation of their biological activity against numerous targets. This synergy between automated synthesis and HTS is a cornerstone of modern drug discovery.
Reaction-Monitoring Technologies: The integration of real-time analytical techniques (such as LC-MS) into automated systems allows for rapid feedback on reaction outcomes, enabling dynamic optimization and a more profound understanding of reaction kinetics and mechanisms. chemrxiv.org
Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
While azetidines are well-recognized in medicinal chemistry, their unique structural and electronic properties make them attractive building blocks for new materials. ontosight.ai The this compound scaffold, combining a rigid four-membered ring with a modifiable aromatic group, is well-suited for such exploration. ontosight.ai
Future multidisciplinary research could focus on:
Novel Polymers: The azetidine ring can be used as a monomeric unit in polymerization reactions. The rigidity of the ring could impart unique thermal and mechanical properties to the resulting polymers. The methoxyphenyl group offers a handle for tuning solubility, electronic properties, or for post-polymerization modification.
Functional Materials: The incorporation of the this compound scaffold into larger molecular architectures could lead to materials with interesting optical or electronic properties. For example, derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or as components of molecular sensors.
Biomaterials: The proven biocompatibility of many azetidine-containing molecules suggests their potential use in creating new biomaterials, such as in drug-delivery systems or as scaffolds for tissue engineering. The interplay between the azetidine core and the methoxyphenyl substituent will be crucial in defining the material's interaction with biological systems. ontosight.ai
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
